(2-Fluoro-4-isopropylphenyl)boronic acid
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Overview
Description
(2-Fluoro-4-isopropylphenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research and industrial applications. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro and an isopropyl group. The unique structural features of this compound make it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
The primary target of (2-Fluoro-4-isopropylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process called transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds .
Pharmacokinetics
It’s known that boronic esters, such as this compound, are generally stable and readily prepared . They are also environmentally benign, making them suitable for use in various chemical reactions .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide variety of organic compounds .
Action Environment
The action of this compound is influenced by several environmental factors. The success of the Suzuki–Miyaura cross-coupling reaction, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The stability of the compound also plays a crucial role in its efficacy and stability .
Biochemical Analysis
Biochemical Properties
(2-Fluoro-4-isopropylphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily understood in the context of the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Metabolic Pathways
Boronic acids are known to participate in various chemical reactions, suggesting that they may interact with various enzymes and cofactors within metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-isopropylphenyl)boronic acid typically involves the electrophilic borylation of aryl Grignard reagents or the use of organolithium compounds. One common method is the reaction of 2-fluoro-4-isopropylphenylmagnesium bromide with triisopropyl borate, followed by hydrolysis to yield the desired boronic acid . Another approach involves the direct borylation of aryl halides using diboron reagents under palladium catalysis .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to handle and perform organolithium chemistry on a large scale. This method allows for efficient synthesis with high throughput and minimal reaction times . The use of metal-free, photoinduced borylation of haloarenes is also gaining popularity due to its broad scope and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4-isopropylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The fluoro and isopropyl groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: For substitution reactions, common nucleophiles include amines and alkoxides.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
(2-Fluoro-4-isopropylphenyl)boronic acid is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: As a key reagent in Suzuki-Miyaura coupling for the synthesis of complex organic molecules.
Medicinal Chemistry: Used in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors and other bioactive compounds.
Material Science: Employed in the preparation of advanced materials, such as polymers and electronic devices.
Biological Research: Utilized in the study of enzyme inhibitors and as a tool for probing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the fluoro and isopropyl substituents, making it less sterically hindered and less reactive in certain reactions.
4-Fluorophenylboronic Acid: Contains only the fluoro substituent, resulting in different electronic properties and reactivity.
4-Isopropylphenylboronic Acid: Contains only the isopropyl substituent, affecting its steric and electronic characteristics.
Uniqueness
(2-Fluoro-4-isopropylphenyl)boronic acid is unique due to the combined presence of both fluoro and isopropyl groups on the phenyl ring. This combination imparts distinct electronic and steric properties, enhancing its reactivity and selectivity in various chemical reactions .
Properties
IUPAC Name |
(2-fluoro-4-propan-2-ylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO2/c1-6(2)7-3-4-8(10(12)13)9(11)5-7/h3-6,12-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJKIIXSJUHKOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(C)C)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2225174-97-8 |
Source
|
Record name | [2-fluoro-4-(propan-2-yl)phenyl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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